1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one
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Overview
Description
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and hexahydro-2-benzofuran-3-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.
Epoxidation: The formation of the epoxy group is achieved through an epoxidation reaction, which involves the addition of an oxygen atom to the double bond of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common techniques include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can be compared with other benzofuran derivatives, such as:
1-(4-Methylbenzoyl)benzofuran: Lacks the hexahydro and epoxy groups.
1-(4-Methylbenzoyl)hexahydrobenzofuran: Lacks the epoxy group.
1-(4-Methylbenzoyl)epoxybenzofuran: Lacks the hexahydro group.
Uniqueness
The unique combination of the hexahydro, epoxy, and benzofuran moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
820994-16-9 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7-(4-methylbenzoyl)-6,10-dioxatricyclo[5.2.1.04,8]decan-5-one |
InChI |
InChI=1S/C16H16O4/c1-9-2-4-10(5-3-9)14(17)16-13-8-11(19-16)6-7-12(13)15(18)20-16/h2-5,11-13H,6-8H2,1H3 |
InChI Key |
QHZNOEAGDZURCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C23C4CC(O2)CCC4C(=O)O3 |
Origin of Product |
United States |
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